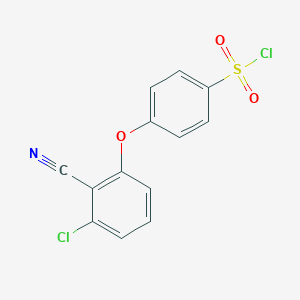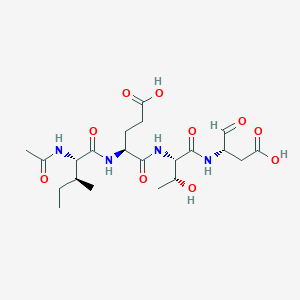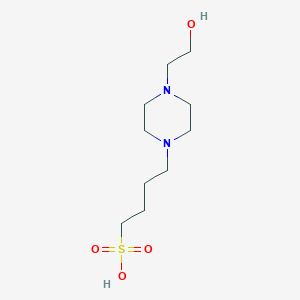
4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide and related compounds often involves reactions between sulfonyl chlorides and other organic or inorganic components. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing a typical approach to synthesizing complex sulfonamides which could be related to the synthesis of 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride (K. Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic and crystallographic techniques. For instance, the structure of synthesized sulfonamides was determined using FTIR, NMR, and X-ray diffraction, providing detailed insights into the molecular geometry and electronic structure (K. Sarojini et al., 2012). These techniques are essential for analyzing the molecular structure of 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride.
Chemical Reactions and Properties
Sulfonyl chlorides are reactive intermediates in organic synthesis, engaging in various chemical reactions. The reactivity and potential applications of sulfonyl chloride derivatives in synthesizing heterocyclic compounds and their reactions with different nucleophiles have been demonstrated, highlighting the versatility of these compounds in organic synthesis (Ahmed Jashari et al., 2007).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and thermal stability, are critical for their practical applications. These properties can be characterized through thermal analysis and other physical property measurements, providing essential information for material processing and application (J. A. Desai et al., 1996).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity, stability, and interactions with various reagents, are key to their utility in chemical synthesis and applications. Studies on the preparation and reactions of sulfonamide derivatives reveal insights into their chemical behavior and potential as intermediates in organic synthesis (J. King et al., 1983).
Applications De Recherche Scientifique
Chlorination and Sulfonation in Organic Synthesis
The utility of sulfonyl chlorides, such as 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride, spans various domains in organic synthesis, notably in chlorination and sulfonation reactions. These compounds serve as pivotal reagents in introducing sulfonyl and chloro groups into organic molecules, facilitating the synthesis of a diverse range of chemical entities. For instance, the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) illustrates the broader category of sulfonyl chlorides' roles in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, showcasing their versatility and efficiency in organic transformations (Chachignon, Guyon, & Cahard, 2017). These reactions underscore the strategic importance of sulfonyl chlorides in enabling selective and efficient synthesis pathways for functionalized aromatic compounds, highlighting their critical role in the development of pharmaceuticals, agrochemicals, and material science applications.
Catalysis in Regioselective Chlorination
The role of sulfonyl chlorides extends into catalysis, particularly in enhancing regioselectivity during chlorination processes. The development of para-selective processes for the chlorination of phenols using sulphuryl chloride, with the aid of various sulphur-containing catalysts, exemplifies the application of sulfonyl chloride derivatives in achieving high regioselectivity in the synthesis of chlorinated phenols. This regioselectivity is crucial for the commercial production of various industrially significant chlorinated phenols, where precise control over the position of chlorine substitution is essential for the desired activity and properties of the final products (Smith & El‐Hiti, 2021). The ability to direct the chlorination selectively opens up pathways to synthesize compounds with specific functionalities required in pharmaceuticals, dyes, and agrochemicals, demonstrating the fundamental importance of sulfonyl chlorides in synthetic organic chemistry.
Environmental Impact and Remediation
Sulfonyl chlorides, by virtue of their chemical structure, also find relevance in environmental chemistry, particularly in the study and remediation of pollution. Compounds similar to 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride are involved in the formation and study of chlorinated organic pollutants, such as polychlorinated dibenzothiophenes (PCDTs). These studies are vital for understanding the environmental fate, toxicity, and remediation strategies for chlorinated organic compounds, which are of concern due to their persistence and potential bioaccumulative properties (Huntley et al., 1994). Research in this area contributes to the development of more sustainable chemical practices and environmental remediation techniques, underscoring the dual role of sulfonyl chlorides in both contributing to and solving environmental challenges.
Safety And Hazards
This compound is classified as hazardous, with risk statements indicating it can cause burns and eye damage (R34) and may cause sensitization by skin contact (R43) . Safety statements advise avoiding contact with skin and eyes and wearing suitable protective clothing, gloves, and eye/face protection . It is classified under RIDADR 3261 .
Propriétés
IUPAC Name |
4-(3-chloro-2-cyanophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3S/c14-12-2-1-3-13(11(12)8-16)19-9-4-6-10(7-5-9)20(15,17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSJREMEEIARHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380293 | |
| Record name | 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride | |
CAS RN |
175136-72-8 | |
| Record name | 4-(3-Chloro-2-cyanophenoxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)

![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)



